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Cat. No.: B600896

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Darunavir is a significant metabolite of Darunavir, a potent protease inhibitor widely
used in the treatment of HIV infection. The structural elucidation of such metabolites is a critical
step in understanding the drug's metabolic fate, identifying potential pharmacologically active or
toxic species, and supporting drug safety and efficacy studies. This technical guide provides a
comprehensive overview of the methodologies and analytical techniques employed in the
structural determination of Hydroxy Darunavir. While specific experimental data for this
metabolite is not extensively available in the public domain, this guide outlines the established
procedures for its isolation and characterization based on the well-documented analysis of
Darunavir and its analogues.

The chemical structure of Hydroxy Darunavir, identified as [(3aS,4R,6aR)-2,3,3a,4,5,6a-
hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-
methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yljcarbamate, reveals hydroxylation on the
isobutyl moiety of the parent drug. This modification introduces a tertiary alcohol, which
influences the molecule's polarity and can alter its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of Hydroxy Darunavir is presented in Table
1. This data is essential for the development of analytical methods for its detection and
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quantification.

Property Value Source

Molecular Formula C27H37N30sS PubChem

Molecular Weight 563.7 g/mol PubChem
[(3aS,4R,6aR)-2,3,3a,4,5,6a-
hexahydrofuro[2,3-b]furan-4-yl]
N-[(2S,3R)-4-[(4-
aminophenyl)sulfonyl-(2-

IUPAC Name pheny) yH PubChem

hydroxy-2-
methylpropyl)amino]-3-
hydroxy-1-phenylbutan-2-

ylJcarbamate

Experimental Protocols

The structural elucidation of Hydroxy Darunavir necessitates its isolation from a biological
matrix or its chemical synthesis, followed by analysis using a suite of spectroscopic techniques.
The following protocols are based on established methods for the analysis of Darunavir and its
degradation products and are directly applicable to the study of its metabolites.[1]

Isolation of Hydroxy Darunavir

a) In Vitro Metabolism and Extraction:

e Incubation: Darunavir is incubated with human liver microsomes (or other relevant metabolic
systems) in the presence of NADPH and other necessary cofactors to generate its
metabolites.

o Extraction: The reaction is quenched, and the mixture is extracted with a suitable organic
solvent (e.g., ethyl acetate, dichloromethane) to separate the metabolites from the aqueous
matrix.

b) Semi-Preparative High-Performance Liquid Chromatography (HPLC):
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e Column: A reversed-phase column (e.g., C18, 250 mm x 10 mm, 5 pm) is typically used.

+ Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid
in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve
separation.

o Detection: A UV detector is used to monitor the elution of the compounds. Fractions
corresponding to the peak of interest (based on preliminary LC-MS analysis) are collected.

o Purity Analysis: The purity of the isolated fraction is confirmed by analytical HPLC.

Spectroscopic Analysis

a) High-Resolution Mass Spectrometry (HRMS):

e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

« lonization Mode: Positive ion mode is typically employed to generate the protonated
molecular ion [M+H]*.

e Accurate Mass Measurement: The exact mass of the molecular ion is measured to confirm
the elemental composition of the metabolite.

e Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented using collision-
induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides
structural information.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
a suite of 1D and 2D NMR spectra.

o Sample Preparation: The isolated metabolite is dissolved in a deuterated solvent (e.g.,
DMSO-de, CDClIs).
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e 1D NMR: 1H and 3C NMR spectra are acquired to identify the types and number of protons
and carbons in the molecule.

e 2D NMR:
o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (2-3 bonds), which is crucial for piecing together the
molecular structure.

Structural Elucidation Workflow

The logical flow of the structural elucidation process for Hydroxy Darunavir is depicted in the
following diagram.
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Caption: Workflow for the structural elucidation of Hydroxy Darunavir.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides the molecular formula and key structural
fragments of Hydroxy Darunavir. The expected protonated molecular ion [M+H]* would have
an m/z of 564.2485, corresponding to the molecular formula C27H3sN30sS™.
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Proposed Fragmentation Pathway

The fragmentation of Hydroxy Darunavir in MS/MS analysis is expected to follow a similar
pattern to that of Darunavir, with key cleavages occurring at the carbamate and sulfonamide
linkages. The presence of the additional hydroxyl group on the isobutyl moiety would lead to
characteristic neutral losses and fragment ions. A proposed fragmentation pathway is illustrated
below.

- CsHoOs3 (bis-THF) |- CsH704N (carbamate moiety) \- C19H23N30sS (main scaffold)

Fragment 1 Fragment 2 Fragment 4

m/z 451 m/z 392 m/z 113

C10H14NO:2S (sulfonamide side chain)

Fragment 3

m/z 156

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway for Hydroxy Darunavir.

Table of Expected Fragment lons

The table below summarizes the expected major fragment ions of Hydroxy Darunavir based
on its chemical structure.
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Fragment lon Proposed Structure Expected m/z

[M+H]* Protonated Hydroxy Darunavir ~ 564.2485

[M+H - CsHsO3]* Loss of the bis-THF moiety 451.1859
Cleavage of the carbamate

[M+H - CsH704N]* 392.1957
bond
Phenylalanine-derived

[CoH10NOJ* 156.0762
fragment

[CsHe03]* bis-THF fragment 113.0552

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of
organic molecules. A combination of 1D and 2D NMR experiments would confirm the exact
position of the hydroxyl group on the isobutyl moiety and provide the complete stereochemistry
of the molecule.

Predicted *H and **C NMR Chemical Shifts

While experimental NMR data for Hydroxy Darunavir is not readily available, the expected
chemical shifts can be predicted by comparing with the known assignments for Darunavir. The
introduction of a hydroxyl group is expected to cause a downfield shift for the protons and
carbons near the site of hydroxylation.

The table below presents the known tH and 3C NMR chemical shifts for the isobutyl moiety of
Darunavir and the predicted shifts for Hydroxy Darunavir.
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Predicted Predicted
Position Darunavir *H Hydroxy Darunavir *C Hydroxy
(Isobutyl) (ppm) Darunavir 'H (ppm) Darunavir **C
(Ppm) (ppm)
CH ~1.8-2.0 (m) ~2.0-2.2 (m) ~28.0 ~30.0
CH2 ~2.8-3.0 (d) ~3.0-3.2 (d) ~55.0 ~57.0
CHs ~0.8-0.9 (d) ~1.2-1.3 (s) ~20.0 ~25.0
OH - ~4.0-5.0 (s, br) - ~70.0

Note: Predicted values are estimates and may vary depending on the solvent and other
experimental conditions.

Conclusion

The structural elucidation of Hydroxy Darunavir, a key metabolite of Darunavir, relies on a
combination of isolation techniques and advanced spectroscopic methods. High-resolution
mass spectrometry is employed to determine the molecular formula and to propose a
fragmentation pathway, while 1D and 2D NMR spectroscopy provide the definitive evidence for
the precise location of the hydroxyl group and the overall molecular structure. Although specific
experimental data for Hydroxy Darunavir is limited in the public literature, the well-established
analytical workflows for Darunavir and its analogues provide a clear and robust framework for
its comprehensive structural characterization. This technical guide serves as a foundational
resource for researchers and scientists involved in the study of drug metabolism and the
development of antiretroviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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